molecular formula C5H5NO3S B13931949 Methyl 5-hydroxy-2-thiazolecarboxylate

Methyl 5-hydroxy-2-thiazolecarboxylate

Cat. No.: B13931949
M. Wt: 159.17 g/mol
InChI Key: IDHWQMXCWHVRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-2-thiazolecarboxylate is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 5-hydroxy-2-thiazolecarboxylate typically involves the reaction of thioamides with α-haloketones. One common method includes the reaction of thioacetamide with α-chloroacetoacetate under acidic conditions to form the thiazole ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-thiazolecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl 5-hydroxy-2-thiazolecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
  • Thiazole-4-carboxylic acid
  • 2-Amino-4-methylthiazole

Uniqueness

Methyl 5-hydroxy-2-thiazolecarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and carboxylate ester make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

methyl 5-hydroxy-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C5H5NO3S/c1-9-5(8)4-6-2-3(7)10-4/h2,7H,1H3

InChI Key

IDHWQMXCWHVRDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(S1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.